molecular formula C17H24F3N3O B10903817 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide

Cat. No.: B10903817
M. Wt: 343.4 g/mol
InChI Key: FMSVNSGDUOCKNU-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety attached to a dimethylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the acylation of the pyrazole derivative with 2,3-dimethylcyclohexylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)-(pentafluorophenyl)methylene]acetohydrazide
  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-{(Z)-[3-(trifluoromethyl)-1-benzothiophen-4-yl]methylene}acetohydrazide

Uniqueness

Compared to similar compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide stands out due to its specific substitution pattern and the presence of the dimethylcyclohexyl group

Properties

Molecular Formula

C17H24F3N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3-dimethylcyclohexyl)acetamide

InChI

InChI=1S/C17H24F3N3O/c1-10-4-3-5-13(11(10)2)21-16(24)9-23-14(12-6-7-12)8-15(22-23)17(18,19)20/h8,10-13H,3-7,9H2,1-2H3,(H,21,24)

InChI Key

FMSVNSGDUOCKNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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